2-Fluoro-3-methyl-5-nitropyridine
Overview
Description
The compound 2-Fluoro-3-methyl-5-nitropyridine is a fluorinated nitropyridine derivative. Fluoropyridines are a class of compounds that have garnered interest due to their utility in various chemical syntheses and potential applications in medicinal chemistry. The presence of both a fluorine atom and a nitro group within the pyridine ring suggests that this compound could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of fluoropyridines can be achieved through a fluorodenitration reaction, as described in the first paper. This process involves the use of tetrabutylammonium fluoride (TBAF) and can be applied to 2- or 4-nitro-substituted pyridines. The reaction is noted for its mild conditions and tolerance to water. However, for 3-nitropyridines, the presence of additional electron-withdrawing groups is necessary for the reaction to proceed efficiently . Although the specific synthesis of 2-Fluoro-3-methyl-5-nitropyridine is not detailed, the general methodology could potentially be applied with appropriate modifications.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methyl-5-nitropyridine would consist of a pyridine ring with a fluorine atom at the second position, a methyl group at the third position, and a nitro group at the fifth position. The electronic effects of these substituents would influence the reactivity of the compound. The fluorine atom is highly electronegative, which could affect the electron density of the aromatic ring, while the nitro group is an electron-withdrawing group that could make the ring more susceptible to nucleophilic attack.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 2-Fluoro-3-methyl-5-nitropyridine. However, based on the general behavior of similar compounds, it can be inferred that the nitro group could undergo further transformations, such as reduction to an amino group or replacement with other functional groups like hydroxy or methoxy groups . The fluorine atom could also influence the site selectivity of reactions involving the pyridine ring due to its inductive effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-3-methyl-5-nitropyridine are not explicitly provided in the papers. However, the presence of both a fluorine atom and a nitro group is likely to impact the compound's boiling point, melting point, solubility, and stability. Fluorinated compounds often have increased thermal and chemical stability, which can be advantageous in pharmaceutical applications. The nitro group could make the compound more reactive in certain chemical contexts, such as reductive conditions .
Scientific Research Applications
Kinetics and Mechanisms of Reactions
Research by Brewis et al. (1974) focused on the kinetics of reactions involving substituted α-halogenopyridines, including compounds similar to 2-Fluoro-3-methyl-5-nitropyridine. They examined reactions with aniline and its derivatives in various solvents, providing insights into the catalysis and mechanisms of nucleophilic aromatic substitution, a key aspect relevant to 2-Fluoro-3-methyl-5-nitropyridine chemistry (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Vibrational Spectral Studies
Balachandran, Lakshmi, and Janaki (2012) conducted conformational stability and vibrational spectral studies on compounds closely related to 2-Fluoro-3-methyl-5-nitropyridine. Their work included density functional theory (DFT) based analyses, offering a deeper understanding of molecular stability and electronic properties (Balachandran, Lakshmi, & Janaki, 2012).
Fluorescent Probe Development
Singh, Thakur, Raj, and Pandey (2020) explored the development of fluorescent probes based on 2-aminoethylpyridine derivatives. These probes, related to 2-Fluoro-3-methyl-5-nitropyridine, show potential for detecting metal ions in aqueous media, highlighting applications in environmental and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Substitution Reactions for Synthesis
Research by Culshaw et al. (2012) demonstrated methods for substituting 3-fluoro-2-nitropyridine, a compound structurally similar to 2-Fluoro-3-methyl-5-nitropyridine, with various amines. This study is relevant for understanding substitution reactions in the synthesis of related compounds (Culshaw, Eden, Ford, Hayter, Perkins, & Pike, 2012).
Synthesis of Pyridine Derivatives
Hand and Baker (1989) worked on synthesizing various pyridine derivatives, including those related to 2-Fluoro-3-methyl-5-nitropyridine. Their study contributes to the broader understanding of the chemical pathways and methodologies for synthesizing structurally similar compounds (Hand & Baker, 1989).
Dye Synthesis and UV Absorption
Bell, Day, and Peters (1967) explored the synthesis of arylaminonitropyridines, with implications for dye synthesis and understanding UV absorption characteristics. These findings can be related to the properties of 2-Fluoro-3-methyl-5-nitropyridine in terms of its potential application in dye synthesis and its UV absorption properties (Bell, Day, & Peters, 1967).
Safety And Hazards
Future Directions
The future directions in the research of “2-Fluoro-3-methyl-5-nitropyridine” and similar compounds could involve the development of a single robust method allowing the selective introduction of multiple functional groups . This could lead to the synthesis of a privileged pyridine scaffold containing biologically relevant molecules .
properties
IUPAC Name |
2-fluoro-3-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKHKTLGKNBEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496866 | |
Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methyl-5-nitropyridine | |
CAS RN |
19346-46-4 | |
Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19346-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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